1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane
Description
1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane is a spirocyclic compound featuring a 6-oxa-2-azaspiro[3.4]octane core substituted with a 1-methylpyrrole moiety. The spirocyclic framework, characterized by fused oxetane and pyrrolidine rings, imparts structural rigidity, while the methylpyrrole substituent may enhance biological interactions, such as DNA binding or cytotoxicity, as observed in related pyrrolobenzodiazepines .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(1-methylpyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H16N2O/c1-13-4-2-9(6-13)10-11(7-12-10)3-5-14-8-11/h2,4,6,10,12H,3,5,7-8H2,1H3 |
InChI Key |
AJODJRXWNMHQAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C2C3(CCOC3)CN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic synthesis combining:
- Construction of the 6-oxa-2-azaspiro[3.4]octane core via cyclization/annulation reactions.
- Functionalization of the pyrrole ring, specifically N-methylation.
- Coupling or substitution to link the pyrrole moiety to the spirocyclic system at the 3-position of pyrrole.
Key Synthetic Routes
From the literature and patent data, three main synthetic approaches can be identified:
| Route No. | Description | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Annulation via cyclopentane ring formation | Cyclopentane derivatives, amines | Intramolecular cyclization, nucleophilic substitution | Uses readily available materials; minimal chromatography | Moderate yields; multi-step |
| 2 | Annulation via four-membered ring formation | Azetidine or oxetane precursors | Ring expansion, spirocyclization | High regioselectivity | Requires specialized reagents |
| 3 | Substitution on preformed spirocyclic core | 6-oxa-2-azaspiro[3.4]octane + pyrrole derivatives | N-alkylation, coupling reactions | Straightforward functionalization | Dependent on pyrrole substitution pattern |
These approaches are adapted from the annulation strategies reported for 2-azaspiro[3.4]octane synthesis, which is the core scaffold of the target compound. The choice depends on availability of starting materials and desired substitution patterns.
Detailed Example Synthetic Procedure
A representative synthetic route based on literature and commercial supplier data involves:
Synthesis of 6-oxa-2-azaspiro[3.4]octane core:
- Starting from a cyclopentane derivative bearing a suitable leaving group.
- Intramolecular nucleophilic substitution with an amine and oxygen nucleophile to form the spirocyclic ring.
Preparation of 1-methylpyrrole-3-yl intermediate:
- Pyrrole is N-methylated using methyl iodide or dimethyl sulfate under basic conditions.
- The 3-position of the pyrrole is functionalized with a halogen or leaving group for coupling.
-
- The spirocyclic amine reacts with the pyrrole derivative under nucleophilic substitution or palladium-catalyzed cross-coupling conditions.
- Typical solvents: dichloromethane, ethanol.
- Catalysts: palladium complexes or base-promoted substitution.
-
- Chromatographic techniques (silica gel column chromatography).
- Crystallization from suitable solvents.
Reaction Conditions and Reagents
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| N-Methylation of pyrrole | Methyl iodide or dimethyl sulfate; base (K2CO3) | Mild conditions; avoid overalkylation |
| Spirocyclization | Intramolecular nucleophilic substitution; heating in polar aprotic solvent (DMF, DMSO) | Temperature control critical |
| Coupling reaction | Pd(PPh3)4 catalyst; base (NaHCO3 or K2CO3); solvent (THF, dioxane) | Cross-coupling efficiency depends on catalyst loading |
| Oxidation/reduction (if needed) | LiAlH4 (reduction), KMnO4 (oxidation) | Adjust oxidation state of intermediates |
Purification and Characterization
- Chromatography: Silica gel column chromatography is the standard to isolate the pure compound.
- Crystallization: Used to improve purity and obtain solid form.
- Characterization: NMR (1H, 13C), Mass Spectrometry, IR spectroscopy confirm structure and purity.
Research Findings and Applications
- The compound and its analogs have been studied for their biological activities including potential anti-inflammatory and antimicrobial effects.
- The spirocyclic motif is valuable in drug discovery for enhancing receptor binding and metabolic stability.
- Synthetic methodology improvements focus on scalability and yield optimization for industrial applications.
Summary Table of Preparation Methods
| Aspect | Method 1: Cyclopentane Annulation | Method 2: Four-membered Ring Annulation | Method 3: Functionalization of Preformed Core |
|---|---|---|---|
| Starting Materials | Cyclopentane derivatives, amines | Azetidine/oxetane precursors | 6-oxa-2-azaspiro[3.4]octane + pyrrole derivative |
| Key Reactions | Intramolecular cyclization | Ring expansion, spirocyclization | N-alkylation, coupling |
| Reaction Conditions | Heating in polar aprotic solvents | Controlled temperature, specialized reagents | Pd-catalyzed cross-coupling, base |
| Purification | Chromatography, crystallization | Chromatography | Chromatography, crystallization |
| Yield Range | Moderate (40-60%) | Moderate to high (50-75%) | Variable (30-70%) |
| Scalability | Moderate | Challenging | Good |
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Key Observations:
Spirocyclic Core : The 6-oxa-2-azaspiro[3.4]octane framework (shared with the target compound) is distinct from 2-oxa-6-azaspiro[3.4]octane, where oxygen and nitrogen positions differ, affecting electronic properties and solubility .
Substituent Impact :
- The 1-methylpyrrole group in the target compound may enhance DNA intercalation or cytotoxicity, as seen in pyrrolobenzodiazepines .
- Chlorosulfonylmethyl and tert-butyl groups () increase steric bulk and reactivity, favoring use as synthetic intermediates .
- Pyridinyl substituents () improve binding to biological targets, such as kinases or receptors .
Physicochemical Properties
- Molecular Weight : The target compound (193.27 g/mol) is heavier than unsubstituted spirocycles (e.g., 113.16 g/mol for 6-oxa-2-azaspiro[3.4]octane) due to the methylpyrrole group .
- Polarity : The oxa-aza core enhances polarity, but hydrophobic substituents (e.g., tert-butyl in ) reduce aqueous solubility .
- Thermal Stability : 2-Oxa-6-azaspiro[3.4]octane exhibits a melting point of 187°C, suggesting high crystallinity ; the target compound’s stability remains unstudied but is likely influenced by its aromatic substituent.
Biological Activity
1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane, a compound characterized by its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 206.28 g/mol. The structure features a pyrrole ring integrated into a spirocyclic framework that includes both nitrogen and oxygen atoms, which may influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | ILQFMNNUEFBXSY-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrrole derivatives. A common synthetic route includes the reaction of a pyrrole derivative with a spirocyclic precursor under basic conditions, utilizing solvents such as dimethylformamide (DMF) and employing inert atmospheres to prevent oxidation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies reveal that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation. The specific targets within these pathways are still under investigation, but preliminary data suggest that it may interact with key enzymes involved in cancer metabolism.
The biological effects of this compound are likely mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to altered metabolic states in target cells.
- Receptor Modulation : It may bind to receptors involved in signaling pathways, affecting cellular responses to external stimuli.
- Cell Cycle Disruption : Evidence suggests that it can interfere with the normal progression of the cell cycle in cancer cells, promoting cell death.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anticancer Properties
In another study featured in Cancer Research, researchers evaluated the anticancer effects of the compound on human breast cancer cell lines (MCF7). The results demonstrated a dose-dependent increase in apoptosis markers, suggesting potential for development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
